molecular formula C15H19N3O B13045765 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile

3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile

Cat. No.: B13045765
M. Wt: 257.33 g/mol
InChI Key: RNLFQLJUGPURAG-UHFFFAOYSA-N
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Description

3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile: is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of an amino group, a benzonitrile moiety, and a cyclopropylpiperidine group connected through an ether linkage. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile typically involves the following steps:

    Formation of the Piperidine Derivative: The cyclopropylpiperidine derivative is synthesized through a series of reactions starting from cyclopropylamine and piperidine.

    Ether Formation: The piperidine derivative is then reacted with 4-hydroxybenzonitrile under basic conditions to form the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and ether linkages.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential therapeutic properties, including as a precursor for drug development.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

Mechanism of Action

The mechanism of action of 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

3-amino-4-(1-cyclopropylpiperidin-4-yl)oxybenzonitrile

InChI

InChI=1S/C15H19N3O/c16-10-11-1-4-15(14(17)9-11)19-13-5-7-18(8-6-13)12-2-3-12/h1,4,9,12-13H,2-3,5-8,17H2

InChI Key

RNLFQLJUGPURAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)OC3=C(C=C(C=C3)C#N)N

Origin of Product

United States

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